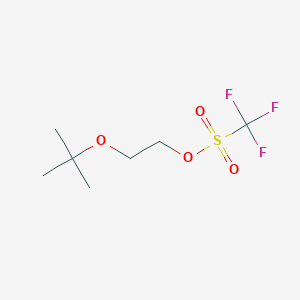2-(Tert-butoxy)ethyl trifluoromethanesulfonate
CAS No.:
Cat. No.: VC17473670
Molecular Formula: C7H13F3O4S
Molecular Weight: 250.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H13F3O4S |
|---|---|
| Molecular Weight | 250.24 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxy]ethyl trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C7H13F3O4S/c1-6(2,3)13-4-5-14-15(11,12)7(8,9)10/h4-5H2,1-3H3 |
| Standard InChI Key | XRMNTVPGWZCADG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OCCOS(=O)(=O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(Tert-butoxy)ethyl trifluoromethanesulfonate (CHFOS) features a tert-butoxy group (-O-C(CH)) attached to an ethyl chain terminated by a trifluoromethanesulfonate (-OSOCF) group. The tert-butoxy group imposes significant steric bulk, shielding adjacent reactive sites, while the triflate group’s electron-withdrawing nature enhances its susceptibility to nucleophilic displacement .
Steric and Electronic Effects
The tert-butoxy group’s three methyl branches create a rigid, hydrophobic environment, stabilizing the compound against unintended side reactions. Concurrently, the triflate group’s low basicity and high leaving-group aptitude (pK ≈ −12) facilitate rapid S2 displacements under mild conditions .
Physical Properties
While explicit data for this compound remains scarce, analogous triflate esters exhibit:
-
Molecular Weight: ~260–300 g/mol (estimated for CHFOS)
-
Solubility: Miscible in polar aprotic solvents (e.g., acetonitrile, DMF) but insoluble in water due to the hydrophobic tert-butoxy group.
-
Stability: Moisture-sensitive; requires anhydrous storage to prevent hydrolysis of the triflate group .
Synthesis and Manufacturing
General Synthetic Route
The compound is typically synthesized via esterification of 2-(tert-butoxy)ethanol with trifluoromethanesulfonic anhydride (TfO) under controlled conditions:
Key Steps:
-
Base Selection: Non-nucleophilic bases (e.g., DIPEA, pyridine) neutralize generated triflic acid (TfOH), driving the reaction to completion .
-
Solvent Choice: Anhydrous dichloromethane or acetonitrile optimizes reactivity while minimizing hydrolysis .
Catalytic Innovations
Recent advances leverage Lewis acid catalysts (e.g., Yb(OTf)) to accelerate triflate formation. For instance, ytterbium triflate enhances reaction rates in acetonitrile at 60–80°C, achieving >90% yields within hours . Such methodologies reduce side-product formation, particularly in complex substrates.
Reaction Mechanisms and Reactivity
Nucleophilic Substitution (SN_NN2)
The triflate group’s superior leaving ability enables efficient S2 reactions with diverse nucleophiles (e.g., alcohols, amines):
Steric Considerations: The tert-butoxy group’s bulk restricts backside attack, favoring linear transition states and minimizing racemization in chiral centers .
Electrophilic Activation
In Friedel-Crafts alkylations, the compound acts as an electrophile, transferring the 2-(tert-butoxy)ethyl group to aromatic rings. Scandium triflate (Sc(OTf)) catalyzes such transformations, enabling access to tert-butoxy-functionalized arenes .
Applications in Organic Synthesis
Protective Group Strategies
The tert-butoxy group serves as a transient protective moiety for hydroxyl functionalities. Unlike silyl ethers (e.g., TBDMS), tert-butoxy groups resist basic conditions but are cleavable under acidic media (e.g., HCl in dioxane) .
Case Study: Protection of primary alcohols in polyfunctional molecules (e.g., sugars) proceeds selectively, leaving secondary alcohols unaffected .
Pharmaceutical Intermediates
The compound’s triflate group facilitates C–O bond formations critical in drug synthesis. For example, it alkylates heterocycles (e.g., pyridines) to yield bioactive ethers, as demonstrated in antiretroviral agent synthesis .
Comparative Analysis with Analogous Triflates
| Property | 2-(Tert-butoxy)ethyl Triflate | Benzyl Triflate | Allyl Triflate |
|---|---|---|---|
| Leaving Group Ability | Excellent (OTf) | Excellent | Excellent |
| Steric Hindrance | High (tert-butoxy) | Moderate (benzyl) | Low (allyl) |
| Typical Applications | Protective group chemistry | Cationic polymerization | Allylic alkylation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume